molecular formula C20H14Cl2N2O2 B5882378 N,N'-bis(4-chlorophenyl)isophthalamide

N,N'-bis(4-chlorophenyl)isophthalamide

Cat. No.: B5882378
M. Wt: 385.2 g/mol
InChI Key: HRQNBXPSTGVBRL-UHFFFAOYSA-N
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Description

N,N'-bis(4-chlorophenyl)isophthalamide is a useful research compound. Its molecular formula is C20H14Cl2N2O2 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0432331 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Isomeric Composition

The environmental fate and isomeric composition of organic pollutants like N,N'-bis(4-chlorophenyl)isophthalamide, commonly related to DDT and its metabolites, have been a subject of research. Studies have indicated that environmental processes such as biotransformation or transfer between compartments significantly influence the isomeric composition of these pollutants. Remarkable changes and shifts in o,p′-/p,p′-ratios of DDT-related compounds have been observed, suggesting a general isomer-specific differentiation during metabolism. Such analyses can offer detailed insight into environmental processes, including aspects like volatility from soil to air, environmental stability in soil, and bioaccumulation in organisms (Ricking & Schwarzbauer, 2012).

Endocrine Disrupting Potential

This compound and related compounds like DDT and DDE have been identified as endocrine disruptors in humans and wildlife. These compounds interact with nuclear receptors, acting as agonists or antagonists, and can disrupt reproductive and immune systems. They are known for their persistence and lipophilic properties, allowing them to bioaccumulate through the food chain. The impact of these compounds on mitochondrial function and apoptosis pathways has also been studied, suggesting a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Contribution to Environmental Pollutants

The role of chemicals like this compound as environmental pollutants, particularly in the context of plasticizers contributing to male infertility, has been explored. These chemicals, acting as endocrine disruptors, can preferentially attack developing testes during puberty rather than adult organs. The review discusses the effects of such chemicals on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Synthesis of Imidazole Derivatives for Antitumor Activity

Research has also delved into the synthesis of imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole, for potential antitumor activity. Some of these compounds have passed preclinical testing stages, making them interesting not only for the search for new antitumor drugs but also for understanding different biological properties (Iradyan et al., 2009).

Properties

IUPAC Name

1-N,3-N-bis(4-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQNBXPSTGVBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.